Octadeca-2,13-dienal

Pheromone isomer selectivity Field trapping bioassay Banana moth monitoring

(2E,13Z)-Octadeca-2,13-dienal (CAS 99577-57-8), also designated E2,Z13-18:Ald, is a long-chain polyunsaturated fatty aldehyde that functions as a primary or synergistic sex pheromone component across multiple lepidopteran families, including Sesiidae (clearwing moths) and Tineidae (clothes moths). Its biological activity is exquisitely sensitive to double-bond geometry, oxidation state, and blend stoichiometry.

Molecular Formula C18H32O
Molecular Weight 264.4 g/mol
CAS No. 99577-57-8
Cat. No. B137132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctadeca-2,13-dienal
CAS99577-57-8
Synonyms(2E,13Z)-2,13-Octadecadienal;  Koiganal II;  trans-2,cis-13-Octadecadienal; 
Molecular FormulaC18H32O
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCCCC=CC=O
InChIInChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h5-6,16-18H,2-4,7-15H2,1H3
InChIKeyNCFULMZVHNTQOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (2E,13Z)-Octadeca-2,13-dienal (CAS 99577-57-8): A Species-Specific Lepidopteran Sex Pheromone Aldehyde


(2E,13Z)-Octadeca-2,13-dienal (CAS 99577-57-8), also designated E2,Z13-18:Ald, is a long-chain polyunsaturated fatty aldehyde that functions as a primary or synergistic sex pheromone component across multiple lepidopteran families, including Sesiidae (clearwing moths) and Tineidae (clothes moths) . Its biological activity is exquisitely sensitive to double-bond geometry, oxidation state, and blend stoichiometry. This compound is commercially available as a research-grade semiochemical for field trapping, electrophysiological studies, and integrated pest management (IPM) lure formulation, but its procurement value hinges on isomerically authenticated material because even minor geometric contamination abolishes or reverses behavioral activity.

Why Generic C18 Dienal Analogs Cannot Substitute for (2E,13Z)-Octadeca-2,13-dienal in Research or Field Applications


Substituting (2E,13Z)-octadeca-2,13-dienal with closely related C18 dienals, alcohols, acetates, or mono-unsaturated analogs fails because small structural perturbations produce large, quantifiable, and often diametrically opposite behavioral outcomes. The (Z,Z)-isomer attracts a different subset of males ; the 3,13-isomer attracts an entirely different species (Pennisetia marginata rather than Synanthedon tipuliformis or Opogona sacchari) ; the corresponding alcohol functions as a synergist or antagonist depending on blend ratio ; and the acetate is the active pheromone for S. tipuliformis, not the aldehyde . Even the conjugated 2-enal system renders this compound susceptible to thermal isomerization during GC analysis , making verified stereochemical purity a non-negotiable procurement specification. The quantitative evidence below directly demonstrates why selection of the correct geometric isomer, functional group, and blend ratio is essential for reproducible electrophysiological and field-trapping results.

Head-to-Head Quantitative Differentiation of (2E,13Z)-Octadeca-2,13-dienal from Closest Analogs


Geometric Isomer Specificity: (2E,13Z)- vs. (2Z,13Z)-Octadecadienal in Field Attraction of Opogona sacchari

In field trials targeting the banana moth Opogona sacchari, (E,Z)-2,13-octadecadienal [(2E,13Z)-isomer] attracted significantly more males than (Z,Z)-2,13-octadecadienal. Electroantennogram (EAG) screening showed that both isomers elicited the strongest antennal responses among synthetic candidate dienals, but field performance diverged markedly: traps baited with the (E,Z)-isomer outperformed those baited with the (Z,Z)-isomer . Furthermore, lures loaded with 250 µg of (E,Z)-2,13-octadecadienal captured as many male O. sacchari as traps holding live virgin females, establishing this isomer as a functional replacement for the natural pheromone source . Addition of the corresponding alcohol at ratios of 1:1, 1:10, or 1:100 (alcohol:aldehyde) did not improve attraction for either isomer .

Pheromone isomer selectivity Field trapping bioassay Banana moth monitoring

Double-Bond Position Selectivity: 2,13- vs. 3,13-Octadecadienal in Field Trapping of Sesiid Moths

Field evaluation of all four geometric isomers of 2,13-octadecadienal demonstrated that only the (2E,13Z)-isomer attracted Macroscelesia japona males when deployed as a single-component lure . In contrast, the positional isomer (3E,13Z)-octadecadienal is the sole component capable of attracting male Pennisetia marginata when tested alone . The (2E,13Z)-isomer of 3,13-octadecadienal (component C in GC-EAD analyses of P. marginata effluvia) is a GC rearrangement artifact generated from (3E,13Z)-18:Ald during analysis; it elicits antennal responses but does not attract P. marginata males in the field . Thus, the 2,13- and 3,13-dienals partition attraction between different lepidopteran species.

Pheromone positional isomer Sesiidae species specificity Field trapping specificity

Functional Group Specificity: Aldehyde vs. Alcohol (E2,Z13-18:Ald vs. E2,Z13-18:OH) Synergism in Macroscelesia japona

In Macroscelesia japona, the natural female pheromone gland contains both (2E,13Z)-2,13-octadecadienal (E2,Z13-18:Ald) and (2E,13Z)-2,13-octadecadienol (E2,Z13-18:OH) at an average ratio of approximately 10:1 (aldehyde:alcohol) . Field trapping revealed that the aldehyde alone is attractive, but the strongest attraction occurred with a 1:100 mixture of E2,Z13-18:OH and E2,Z13-18:Ald (i.e., 1% alcohol relative to aldehyde), demonstrating a synergistic role for the alcohol at low proportions . In contrast, M. longipes males were most attracted to a 20:1 mixture of E2,Z13-18:OH and E2,Z13-18:Ald, showing that the optimal aldehyde-to-alcohol ratio is species-specific and reversed between closely related sympatric species .

Pheromone synergism Aldehyde-alcohol blend Melittini field attraction

Functional Group Specificity: Aldehyde vs. Acetate in Synanthedon tipuliformis Pheromone Systems

For the currant borer Synanthedon tipuliformis, the natural female sex pheromone is a two-component blend of (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate at a 100:3 ratio; the aldehyde (2E,13Z)-octadeca-2,13-dienal is not a natural pheromone component for this species . Field trapping confirmed that the acetate blend is the active attractant for S. tipuliformis males, capturing up to 200–300 moths/trap/week at peak flight . The corresponding aldehyde (E2,Z13-18:Ald), while capable of eliciting antennal responses via GC-EAD, does not function as a primary pheromone for this species and cannot replace the acetate in monitoring or mating disruption programs .

Currant borer pheromone Aldehyde vs. acetate efficacy Sesiidae field trapping

Isomerization Stability: 2,13-Octadecadienal Geometric Isomer Interconversion During GC Analysis

All geometric isomers of 2,13- and 3,13-octadecadienal undergo thermal isomerization during GC-MS analysis: the (Z)-2-, (Z)-3-, and (E)-3-double bonds isomerize to the thermodynamically more stable (E)-2-double bond even with cool on-column injection . This means that GC-based purity assessment routinely overestimates the (2E,13Z)-isomer content and may fail to detect significant contamination with other isomers. In contrast, HPLC analysis using an ODS column achieves baseline separation of all four geometric isomers (elution order: ZZ → EZ → ZE → EE) without isomerization, and the conjugated 2,13-dienals can be detected at nanogram levels by UV absorbance at 235 nm . The 3,13-dienals lack a strong UV chromophore and require derivatization with 2,4-dinitrophenylhydrazine for sensitive detection (LC-MS shows [M-1]⁻ at m/z 443 for derivatives) .

Pheromone analysis Isomerization artifact HPLC vs. GC quantification

Species-Specific Blend Ratios Prevent Cross-Attraction Between Sympatric Melittini Moths

Macroscelesia japona and M. longipes share the same two pheromone gland components—E2,Z13-18:Ald and E2,Z13-18:OH—but differ in their natural blend ratios and optimal field lure compositions. Female M. japona produce an average aldehyde:alcohol ratio of ~10:1, and males are most attracted to a 1:100 OH:Ald blend (i.e., 1% alcohol) . Female M. longipes produce the same compounds but with a markedly different ratio, and males are most attracted to a 20:1 OH:Ald blend (i.e., 95% alcohol) . The approximately 100-fold difference in optimal aldehyde:alcohol ratio effectively prevents cross-attraction between these two species, even if they were to occur in sympatry .

Reproductive isolation Pheromone blend ratio Sympatric species discrimination

Scientifically Validated Application Scenarios for (2E,13Z)-Octadeca-2,13-dienal Based on Quantitative Evidence


Pest Monitoring Lures for Banana Moth (Opogona sacchari) in Tropical Agriculture

(2E,13Z)-Octadeca-2,13-dienal at a 250 µg loading in Jackson sticky traps provides trap catch statistically equivalent to that of a live virgin female O. sacchari, enabling its deployment as a synthetic monitoring lure for this polyphagous tropical pest . The (2Z,13Z)-isomer must be excluded because it attracts significantly fewer males . Lures should be formulated as single-component aldehyde; addition of the alcohol at any tested ratio (1:1, 1:10, or 1:100) does not improve attraction .

Species-Specific Clearwing Moth (Macroscelesia japona) Trapping and Biodiversity Surveys

Traps baited with (2E,13Z)-octadeca-2,13-dienal alone attract M. japona males, but maximum trap catch is achieved with a binary lure containing E2,Z13-18:OH and E2,Z13-18:Ald at a 1:100 ratio . The 3,13-dienal isomer (E3,Z13-18:Ald) must be avoided, as it attracts P. marginata rather than M. japona . This species specificity, governed by the blend ratio, makes aldehyde-only lures sufficient for preliminary surveys, while optimized binary blends are required for population monitoring programs.

Analytical Reference Standard for HPLC-Based Isomer Purity Verification in Quality Control Laboratories

Because GC analysis of 2,13-octadecadienals induces thermal isomerization of (Z)-2-, (Z)-3-, and (E)-3-double bonds to the (E)-2 configuration, (2E,13Z)-octadeca-2,13-dienal of verified HPLC purity serves as an essential reference standard for QC laboratories validating semiochemical formulations . The compound can be chromatographed on an ODS column with UV detection at 235 nm, achieving nanogram-level sensitivity and baseline separation from the ZZ, ZE, and EE isomers . Authenticated (2E,13Z)-isomer standards enable accurate quantification of geometric purity in commercial lures and research-grade materials.

Webbing Clothes Moth (Tineola bisselliella) Attraction in Stored Product Protection Research

In arena bioassays, a blend of (2E,13Z)-octadeca-2,13-dienal (0.2 ng; 1–5 female equivalents) and (2E,13Z)-octadecadienol (0.1 ng) was significantly more attractive to male T. bisselliella than two live virgin females . Commercial formulations for T. bisselliella lures typically combine this aldehyde with (E)-2-octadecenal in an approximate 75:25 ratio , further illustrating that the aldehyde must be part of a precisely defined multi-component blend for practical stored-product pest management.

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